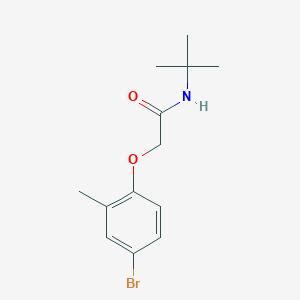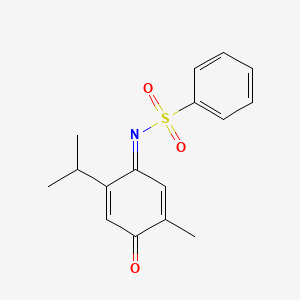
N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, also known as ICM-7555, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
科学研究应用
N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been studied for its potential therapeutic effects in various fields of research. It has shown promise in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of tumor cells and induce apoptosis. Inflammation studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models.
作用机制
N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of cell growth and induction of apoptosis. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, this compound has been found to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It can reduce tumor growth and induce apoptosis in cancer cells. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been found to have neuroprotective effects and can improve cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, its therapeutic potential has only been studied in animal models, and more research is needed to determine its efficacy in humans.
未来方向
There are several future directions for research on N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. One area of research is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of its potential therapeutic effects in other fields, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
合成方法
N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-cyclohexadiene-1,4-dione with isopropylamine and 4-toluenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
属性
IUPAC Name |
(NE)-N-(5-methyl-4-oxo-2-propan-2-ylcyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11(2)14-10-16(18)12(3)9-15(14)17-21(19,20)13-7-5-4-6-8-13/h4-11H,1-3H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAZFEQBMGEEKE-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)C2=CC=CC=C2)C(=CC1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(=CC1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)

![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
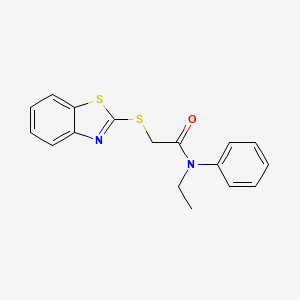
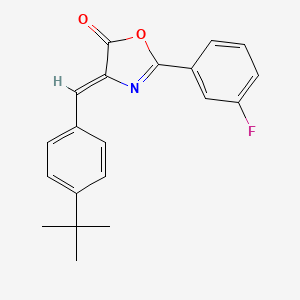
![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)

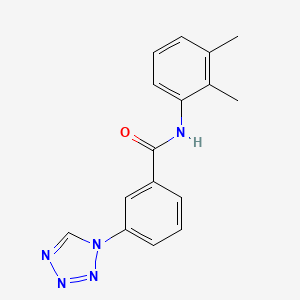
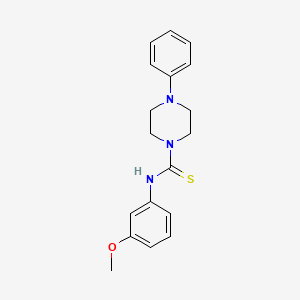
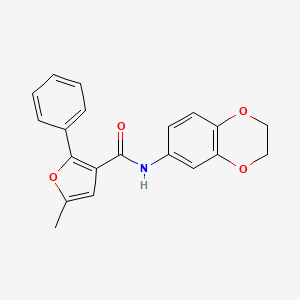
![5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5784974.png)
